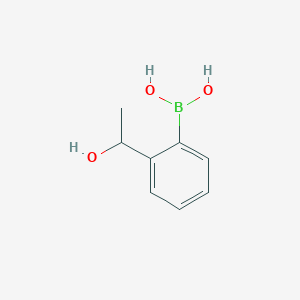

(2-(1-Hydroxyethyl)phenyl)boronic acid

Description

(2-(1-Hydroxyethyl)phenyl)boronic acid is an ortho-substituted phenylboronic acid derivative featuring a 1-hydroxyethyl group (-CH(OH)CH₃) at the second position of the aromatic ring. Boronic acids are widely studied for their ability to form reversible covalent complexes with diols and hydroxy acids, making them valuable in medicinal chemistry, biosensing, and materials science . The hydroxyethyl substituent introduces both steric and electronic effects, which may influence binding affinity, solubility, and biological activity.

Properties

Molecular Formula |

C8H11BO3 |

|---|---|

Molecular Weight |

165.98 g/mol |

IUPAC Name |

[2-(1-hydroxyethyl)phenyl]boronic acid |

InChI |

InChI=1S/C8H11BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10-12H,1H3 |

InChI Key |

GBNZNXBQRFJCLN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C(C)O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Hydroxyethyl)phenyl)boronic acid typically involves the reaction of 2-bromo-1-phenylethanol with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for (2-(1-Hydroxyethyl)phenyl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Hydroxyethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane, room temperature.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Palladium catalyst, potassium carbonate, inert atmosphere, elevated temperature.

Major Products Formed

Oxidation: 2-(1-Oxoethyl)phenylboronic acid.

Reduction: 2-(1-Hydroxyethyl)phenylboronic acid (if starting from a different oxidation state).

Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling.

Scientific Research Applications

(2-(1-Hydroxyethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

The mechanism of action of (2-(1-Hydroxyethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies . The boronic acid group interacts with the active site of enzymes, forming a stable complex that inhibits enzyme activity. This interaction is also used in the design of sensors for detecting sugars and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers

The hydroxyethyl group’s position on the phenyl ring significantly impacts properties:

- (3-(1-Hydroxyethyl)phenyl)boronic acid (CAS 1036760-03-8) and (4-(1-Hydroxyethyl)phenyl)boronic acid (CAS 518336-20-4) are meta and para isomers, respectively.

- Steric Effects : The ortho-substituted target compound likely experiences greater steric hindrance, destabilizing boronate ester formation compared to meta/para isomers .

- Electronic Effects : All isomers share similar electronic profiles, but the ortho-hydroxyethyl group may enhance intramolecular hydrogen bonding, altering acidity or solubility .

Table 1: Comparison of Hydroxyethyl-Substituted Boronic Acids

| Compound (CAS) | Substituent Position | Key Properties |

|---|---|---|

| (2-(1-Hydroxyethyl)phenyl)boronic acid | Ortho | High steric hindrance, potential H-bonding |

| 1036760-03-8 | Meta | Moderate steric strain, improved stability |

| 518336-20-4 | Para | Minimal steric strain, optimal complexation |

Substituent Variations

Hydroxyphenylboronic Acids

- 2-Hydroxyphenylboronic acid (CAS 89466-08-0): The hydroxyl group at the ortho position increases acidity (pKa ~8.5) and enhances diol-binding kinetics compared to non-hydroxylated analogs. However, it lacks the ethyl chain, reducing steric bulk .

- Methoxyethyl-Substituted Analogs: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () showed potent inhibition of fungal histone deacetylase (IC₅₀ ~1 µM). The hydroxyethyl group in the target compound may offer similar efficacy but with altered solubility due to the hydroxyl moiety .

Styrylboronic Acids

- E-Phenylethenylboronic acid () features a vinyl group instead of hydroxyethyl. This conjugated system enhances rigidity and π-π interactions but reduces hydrogen-bonding capacity, limiting applications in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.